Cas no 167095-09-2 (MitoMark Red I)

MitoMark Red I structure
MitoMark Red I structure
Nome del prodotto:MitoMark Red I
Numero CAS:167095-09-2
MF:C32H32CLN2O.CL
MW:499.2612
CID:152634
PubChem ID:22613925

MitoMark Red I Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride (1:1)
    • 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chl
    • 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride (9CI)
    • Chloromethyl-X-rosamine
    • CMXRos
    • M 7512
    • MitoTracker CMXRos
    • MitoTracker Red
    • MitoTracker Red CMXRos
    • MitoMark Red I
    • 9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-4-ium chloride
    • CHEBI:52156
    • GLXC-20031
    • 167095-09-2
    • MTRed
    • 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride
    • DA-75565
    • 9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride
    • Q27123274
    • CS-0120923
    • SCHEMBL615440
    • AKOS040753073
    • HY-D1116
    • 16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride
    • Inchi: InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1
    • Chiave InChI: IKEOZQLIVHGQLJ-UHFFFAOYSA-M
    • Sorrisi: [Cl-].C(C1C=CC(C2C3=CC4CCCN5CCCC(C=45)=C3[O+]=C3C4CCCN5CCCC(C=45)=CC=23)=CC=1)Cl

Proprietà calcolate

  • Massa esatta: 497.9389
  • Massa monoisotopica: 530.1891690g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 2
  • Complessità: 995
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 15.5Ų

Proprietà sperimentali

  • PSA: 17.78

MitoMark Red I Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MitoMark Red I Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-D1116-50μg
MitoMark Red I
167095-09-2 ≥99.0%
50μg
¥1800 2024-07-21
MedChemExpress
HY-D1116-500μg
MitoMark Red I
167095-09-2
500μg
¥1600 2021-07-08
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:167095-09-2)MitoMark Red I
A1014098
Purezza:99%
Quantità:50μg
Prezzo ($):226.0